REACTION_CXSMILES
|
COS([O-])(=O)=O.[CH3:7][C:8]1[CH:9]=[N+:10](OC)[CH:11]=[CH:12][CH:13]=1.[C-:16]#[N:17]>>[CH3:7][C:8]1[C:9]([C:16]#[N:17])=[N:10][CH:11]=[CH:12][CH:13]=1.[C:16]([C:13]1[CH:8]=[CH:9][N:10]=[CH:11][CH:12]=1)#[N:17] |f:0.1|
|
Name
|
Heterocycles
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-methyl-1-methoxypyridinium methylsulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)[O-].CC=1C=[N+](C=CC1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=NC=CC1)C#N
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=NC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
COS([O-])(=O)=O.[CH3:7][C:8]1[CH:9]=[N+:10](OC)[CH:11]=[CH:12][CH:13]=1.[C-:16]#[N:17]>>[CH3:7][C:8]1[C:9]([C:16]#[N:17])=[N:10][CH:11]=[CH:12][CH:13]=1.[C:16]([C:13]1[CH:8]=[CH:9][N:10]=[CH:11][CH:12]=1)#[N:17] |f:0.1|
|
Name
|
Heterocycles
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-methyl-1-methoxypyridinium methylsulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)[O-].CC=1C=[N+](C=CC1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=NC=CC1)C#N
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=NC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |